B1191851 SU11657

SU11657

Cat. No.: B1191851
Attention: For research use only. Not for human or veterinary use.
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Description

SU11657 is a multitargeted small-molecule receptor tyrosine kinase (RTK) inhibitor with potent activity against class III/V RTKs, including platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), c-KIT, and FLT3 . It exhibits dual antitumor and antiangiogenic effects by blocking tumor cell proliferation and disrupting tumor-associated vasculature. Preclinical studies demonstrate its efficacy in diverse cancers, including neuroblastoma, gliomas, leukemia, and solid tumors, often in combination with radiotherapy or chemotherapy .

Properties

Appearance

Solid powder

Synonyms

SU11657;  SU11657;  SU11657.; NONE

Origin of Product

United States

Scientific Research Applications

Cancer Therapy

SU11657 has shown significant promise in cancer treatment, particularly in inhibiting the growth of tumors associated with PDGF signaling.

  • Case Study: Lung Cancer
    In a study involving irradiated mice with lung cancer, this compound was administered post-radiation. The results indicated a marked increase in median survival from 19 to approximately 30 weeks when compared to untreated controls (P < 0.01) . The treatment also improved clinical parameters such as weight and heart rate.
  • Table 1: Efficacy of this compound in Cancer Models
ParameterControl GroupThis compound TreatmentP-Value
Median Survival (weeks)1930<0.01
Weight Change (%)-10+5<0.05
Heart Rate (bpm)12090<0.01

Fibrosis Management

This compound's antifibrotic properties were highlighted in studies focused on radiation-induced pulmonary fibrosis.

  • Case Study: Pulmonary Fibrosis
    In experiments where mice were subjected to thoracic irradiation, the administration of this compound significantly reduced lung fibrosis and improved overall health outcomes. The compound was found to inhibit PDGFR phosphorylation, a key factor in the development of fibrosis .
  • Table 2: Effects of this compound on Lung Fibrosis
TreatmentLung Density Reduction (%)PDGFR Phosphorylation Inhibition (%)
Control00
This compound5065

Immune Modulation

Recent studies suggest that this compound may enhance immune recognition and cancer immunotherapy effectiveness.

  • Case Study: Immune Response Enhancement
    Research indicates that this compound can improve immune cell activation, specifically in dendritic cells. This property could be leveraged to boost the efficacy of immunotherapies when combined with other treatments .

Therapeutic Combinations

The potential for combining this compound with other therapeutic agents has been explored extensively.

  • Combination Therapy with Immunotherapy
    Studies have shown that the use of this compound alongside immunotherapeutic agents can lead to improved outcomes in tumor models by enhancing T-cell responses against tumors .

Comparison with Similar Compounds

Key Research Findings

Neuroblastoma Studies

  • Plasma VEGF-A and PDGF-BB levels decreased significantly during this compound treatment, correlating with reduced angiogenesis .

Leukemia Studies

  • This compound monotherapy increased survival in FLT3-mutant APL mice (55 vs. 35 days) and synergized with all-trans retinoic acid for leukemia regression .

Radiation Synergy

  • This compound normalized interstitial fluid pressure in tumors (8.8 → 4.2 mm Hg), improving radiation/chemotherapy delivery .

Preparation Methods

Core Quinazoline Formation

The synthesis begins with the preparation of the quinazoline core, typically via cyclization of anthranilic acid derivatives. A key intermediate, 4-chloro-6-methoxyquinazoline, is synthesized by reacting 2-amino-4-methoxybenzoic acid with formamide under reflux conditions, followed by chlorination using phosphorus oxychloride (POCl3_3). Alternative methods employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields from 65% to 88%.

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)
Quinazoline cyclizationFormamide, POCl3_3, 110°C, 12 hrs65–88
NAS with piperazinePiperazine derivative, K2_2CO3_3, DMF, 80°C72
Final alkylation3-(Trifluoromethyl)benzyl chloride, K2_2CO3_3, acetone85

Final Alkylation for Side Chain Incorporation

The terminal amine of the piperazine moiety undergoes alkylation with 3-(trifluoromethyl)benzyl chloride in acetone at 50°C for 4 hours. This step achieves an 85% yield after purification via silica gel chromatography using a gradient of ethyl acetate and hexane (3:7 to 1:1).

Optimization of Reaction Parameters

Temperature and Time Dependencies

Elevating temperatures beyond 80°C during NAS led to decomposition byproducts, reducing yields to 55%. Conversely, extending reaction times to 8 hours improved yields marginally (74% vs. 72%), suggesting diminishing returns.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (s, 1H, quinazoline H-2), 7.72–7.65 (m, 4H, aryl-H), 4.12 (s, 2H, CH2_2N), 3.85–3.78 (m, 4H, piperazine-H).

  • LC-MS : m/z 404.2 [M+H]+^+, confirming molecular weight.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) showed >98% purity at 254 nm, with a retention time of 6.7 minutes.

Comparative Analysis of Patent Methods

The patent US20060281772A1 discloses a broader class of kinase inhibitors but specifies this compound’s synthesis under Example 12. Key distinctions from academic protocols include:

  • Use of microwave irradiation for cyclization (30 minutes vs. 12 hours).

  • Substitution of POCl3_3 with thionyl chloride (SOCl2_2) for milder chlorination.

Challenges in Scale-Up and Industrial Production

Purification Bottlenecks

Silica gel chromatography remains a bottleneck at scale. Alternatives like recrystallization from ethanol/water mixtures (80:20) improved recovery to 78% but required multiple cycles.

Cost-Efficiency of Starting Materials

The trifluoromethylbenzyl chloride component accounts for 42% of raw material costs. Substituting with in situ-generated benzyl bromides reduced costs by 30% but introduced bromide impurities .

Q & A

Q. What is the molecular mechanism of SU11657 in inhibiting receptor tyrosine kinases (RTKs)?

this compound is a multitargeted RTK inhibitor that selectively inhibits class III/V kinases, including PDGFR-α/β, VEGFR-1/2, c-KIT, and FLT3 . Its primary mechanism involves competitive binding to the ATP-binding site of these kinases, thereby blocking phosphorylation and downstream signaling. For methodological validation, kinase inhibition assays (e.g., cell-free enzymatic assays) and cellular proliferation assays (e.g., 32D cell lines with TEL/PDGFRβ fusion) are used to confirm dose-dependent inhibition .

Q. What experimental models are commonly used to evaluate this compound efficacy in oncological research?

Key models include:

  • Murine myeloproliferative disease models : TEL-PDGFRβ-transduced mice to assess survival prolongation and leukocyte count reduction .
  • Subcutaneous tumor xenografts : Human neuroblastoma (SK-N-AS, IMR-32) or A431 carcinoma models to study antiangiogenic and antitumor effects .
  • In vitro endothelial cell assays : Tube formation, migration, and apoptosis assays to quantify antiangiogenic activity .

Q. What are the standard dosing protocols for this compound in preclinical studies?

Typical regimens include:

  • Oral administration : 40 mg/kg daily in murine models, achieving plasma concentrations sufficient for PDGFR/VEGFR inhibition .
  • Combination therapies : Co-administration with chemotherapeutics (e.g., Pemetrexed) or radiotherapy, with this compound often initiated before adjuvant therapies to normalize tumor vasculature .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on tumor perfusion across studies?

this compound reduces tumor perfusion by targeting mature vessels (via PDGFR inhibition), while selective VEGFR inhibitors (e.g., SU5416) increase perfusion by disrupting immature vasculature. Methodological reconciliation involves:

  • Dual assessment : Pairing perfusion metrics (e.g., CT-based blood volume) with immunohistochemical analysis of mature (CD31+) vs. immature (MVD) vessels .
  • Kinase specificity profiling : Use kinase selectivity screens to distinguish PDGFR vs. VEGFR dominance in specific tumor microenvironments .

Q. What experimental design considerations are critical when combining this compound with radiotherapy or chemotherapy?

Key factors include:

  • Timing : Administer this compound before radiotherapy/chemotherapy to reduce interstitial fluid pressure and improve drug delivery .
  • Dose optimization : Conduct clonogenic survival assays to identify synergistic vs. antagonistic effects (e.g., this compound + ionizing radiation reduces Akt phosphorylation in endothelial cells) .
  • Toxicity monitoring : Track hematological parameters (e.g., leukocyte counts) due to this compound’s myelosuppressive potential .

Q. How can researchers address variability in this compound’s efficacy across PDGFR-driven malignancies?

Variability may arise from differences in:

  • Receptor isoform expression : Quantify PDGFR-α vs. β levels via Western blot or qPCR in preclinical models .
  • Resistance mechanisms : Perform longitudinal sequencing to identify kinase domain mutations (e.g., T674I in PDGFRβ) and test second-generation inhibitors .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound’s survival benefits in murine studies?

Use Kaplan-Meier survival curves with log-rank tests to compare treated vs. control cohorts. For example, this compound extended median survival from 33 days (placebo) to 137 days (P = 0.0018) in TEL-PDGFRβ mice, requiring ≥10 mice/group for power analysis .

Q. How should researchers interpret conflicting results in this compound’s impact on angiogenic biomarkers?

  • Plasma biomarkers : Elevated VEGF/PDGF levels post-treatment may reflect compensatory feedback, not therapeutic failure. Validate via tumor tissue analysis (e.g., IHC for VEGFR-2/PDGFRβ) .
  • Contradictory perfusion data : Contextualize using MRI-based T2-weighted imaging to assess intratumoral edema reduction, which correlates with vascular normalization .

Methodological Resources

  • Kinase inhibition assays : Cell-free ADP-Glo™ assays for IC50 determination .
  • In vivo dosing : Standard chow formulations (0.0125 mg/g this compound) ensure consistent bioavailability .
  • Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed supplemental methods .

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